N-Cbz-D-proline chloride
Description
N-Cbz-D-proline chloride (N-Benzyloxycarbonyl-D-proline chloride) is a chiral, carbamate-protected derivative of proline, a cyclic secondary amino acid. The N-Cbz (benzyloxycarbonyl) group serves as a protective moiety for the amine functionality, enabling selective reactions at the carboxylic acid or other functional sites. Proline’s rigid pyrrolidine ring introduces steric constraints, distinguishing it from linear amino acid derivatives in reactivity and conformational stability.
Properties
Molecular Formula |
C13H14ClNO3 |
|---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
benzyl (2S)-2-carbonochloridoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H14ClNO3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m0/s1 |
InChI Key |
IBNYJZJSXDGJNG-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-D-proline chloride typically involves the reaction of (S)-pyrrolidine-1-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Additionally, the use of more efficient purification methods, such as high-performance liquid chromatography (HPLC), can be employed to achieve the desired product quality .
Chemical Reactions Analysis
Peptide Bond Formation
The acid chloride group undergoes nucleophilic acyl substitution with amines, facilitating peptide coupling without requiring additional activating agents. This reaction typically proceeds under mild conditions (0-25°C) in aprotic solvents like THF or DCM:
Key characteristics:
-
Rate acceleration due to the electron-withdrawing Cbz group.
Oxidation Reactions
The pyrrolidine ring undergoes site-selective oxidation:
Epoxidation proceeds via a cis-dihydroxylation intermediate, with the Cbz group directing electrophilic attack to the C3-C4 position .
Ring-Opening Reactions
The epoxide derivatives undergo nucleophilic ring-opening:
Observed nucleophiles :
Steric effects from the Cbz group favor nucleophilic attack at C3 over C4 .
Protecting Group Manipulation
The Cbz group can be selectively removed or modified:
| Reaction | Reagents | Outcome |
|---|---|---|
| Hydrogenolysis | H, Pd/C | Free amine (D-proline) |
| Acidolysis | HBr/AcOH | Deprotection without racemization |
| Saponification | LiOH/HO | Carboxylic acid formation |
Hydrogenolysis proceeds quantitatively in ethanol at 25°C, preserving the pyrrolidine ring’s integrity .
Pyrrolidine Ring Functionalization
The ring undergoes substitutions and eliminations:
-
Tosylation : p-Toluenesulfonyl chloride in pyridine at 4°C yields N-Cbz-4-tosyl-D-proline, a versatile leaving group .
-
Elimination : Microwave-assisted pyrolysis with NaCO generates 3,4-dehydro-D-proline derivatives .
-
Mitsunobu reaction : Converts secondary alcohols to inverted stereochemistry using DEAD/PPh .
Solvent-Dependent Reactivity
Reaction outcomes vary significantly with solvent choice:
-
Polar aprotic solvents (DMF, THF): Accelerate peptide coupling but risk racemization above 30°C .
-
2-Methyl-2-butanol (2M2B) : Suppresses esterification side reactions during amidation .
-
Toluene : Preferred for high-temperature (>80°C) reactions due to low dielectric constant.
Analytical Characterization
Critical methods for monitoring reactions:
-
1^11H NMR :
-
HPLC-MS :
-
Polarimetry :
This compound’s versatility is exemplified in syntheses of antiviral agents and enzyme inhibitors, where its stereochemical control and orthogonal reactivity enable complex molecular architectures . Recent advances exploit its epoxide derivatives for click chemistry applications, particularly in PROTAC development .
Scientific Research Applications
N-Cbz-D-proline chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a building block for the synthesis of agrochemicals and materials
Mechanism of Action
The mechanism of action of N-Cbz-D-proline chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include covalent modification of the target protein or non-covalent binding to active sites, leading to changes in the protein’s activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table synthesizes available data from the evidence to compare N-Cbz-D-proline chloride (inferred properties) with related N-Cbz-protected amino acid derivatives:
Key Observations:
Steric and Conformational Effects: N-Cbz-D-proline’s cyclic structure restricts rotational freedom compared to linear analogs like N-Cbz-L-valine methyl ester. This impacts its reactivity in peptide synthesis, particularly in coupling efficiency .
Solubility and Stability: Chloride counterions (as in anthocyanins like Ideain chloride) improve aqueous solubility by forming ionic interactions . By analogy, this compound may exhibit enhanced solubility in polar solvents compared to non-ionic esters (e.g., N-Cbz-L-valine methyl ester).
Optical Activity :
- The D-configuration of proline confers an optical rotation opposite to L-configured analogs (e.g., N-Cbz-L-valine methyl ester: +22.3°). Exact values for this compound remain unreported in the evidence .
Q & A
Q. What are the established synthetic protocols for preparing N-Cbz-D-proline chloride, and how can its purity and structural integrity be validated?
Methodological Answer:
- Synthesis : React N-Cbz-D-proline with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ in anhydrous dichloromethane or tetrahydrofuran under nitrogen. Monitor completion via thin-layer chromatography (TLC) .
- Purification : Isolate the product via vacuum distillation or recrystallization (e.g., using ethyl acetate/hexane mixtures).
- Validation :
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
- Structure :
- 1H/13C NMR : Key peaks include Cbz-protected amine (δ 7.2–7.4 ppm, aromatic protons) and proline backbone signals (δ 3.5–4.5 ppm for α-proton) .
- Optical Rotation : Verify chirality ([α]D = +40°, c = 2 in ethanol) .
- Melting Point : Confirm within 76–78°C .
Q. What analytical techniques are critical for distinguishing this compound from its enantiomer or unprotected analogs?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phase to resolve enantiomers. Compare retention times with authentic standards .
- Infrared Spectroscopy (IR) : Identify the carbonyl stretch of the Cbz group (~1690–1710 cm⁻¹) and absence of free carboxylic acid O-H stretch .
- Elemental Analysis : Verify C, H, N, and Cl content (e.g., theoretical Cl% = 14.2% for C₁₃H₁₄ClNO₄) .
Advanced Research Questions
Q. How can racemization be minimized during peptide coupling reactions involving this compound?
Methodological Answer:
- Temperature Control : Conduct reactions at 0–4°C to slow racemization kinetics .
- Coupling Agents : Use 1-hydroxybenzotriazole (HOBt) or OxymaPure to activate the carboxyl group without generating acidic byproducts .
- Reaction Monitoring : Perform chiral HPLC at intermediate steps to detect <1% enantiomeric excess (ee) loss .
- Solvent Selection : Avoid polar aprotic solvents (e.g., DMF) that promote racemization; opt for dichloromethane or THF .
Q. How should researchers resolve contradictions in reported reaction yields when using this compound in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Variable Identification : Systematically test factors like resin swelling, coupling time (30–120 min), and activator-to-substrate ratios (1.5–3.0 equiv) .
- Control Experiments :
- Data Interpretation : Apply statistical tools (e.g., ANOVA) to assess significance of variables. Report confidence intervals (p < 0.05) .
Q. What strategies optimize the enantiomeric purity of peptides synthesized using this compound?
Methodological Answer:
Q. How can researchers validate the compatibility of this compound with novel coupling reagents or green chemistry protocols?
Methodological Answer:
- Screening Matrix : Test reagents like COMU or DMT-MM in solvent systems (e.g., cyclopentyl methyl ether) under microwave-assisted conditions .
- Green Metrics : Calculate E-factors (kg waste/kg product) and atom economy for each condition .
- Cross-Validation : Use LC-MS to confirm product identity and exclude side reactions (e.g., oxazolone formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
